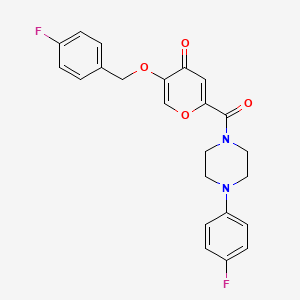
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H20F2N2O4 and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with significant potential in pharmacological applications. This compound features a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its biological activity. The molecular formula is C23H20F2N2O4, with a molecular weight of 426.4 g/mol .
The primary biological activity of this compound is its role as an inhibitor of equilibrative nucleoside transporters (ENTs) . ENTs are essential for regulating nucleotide metabolism and adenosine levels in cells, making them critical targets in cancer therapy and other diseases linked to adenosine dysregulation. The inhibition of ENTs by this compound can lead to altered cellular signaling pathways, particularly those involving adenosine .
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth by modulating adenosine levels.
- Antiviral Properties : Structural analogs have been associated with antiviral activities, indicating potential broader applications in infectious diseases.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms in the structure enhances the binding affinity to biological targets compared to non-fluorinated analogs. The following table summarizes notable compounds with similar structural features and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyranone with fluorophenyl | Antiviral, anti-tuberculosis |
| 1-(2-Fluorophenyl)piperazine | Piperazine derivative | Antidepressant activity |
| 5-Fluoroindole | Indole ring with fluorine | Anticancer properties |
These compounds illustrate how structural modifications can enhance biological activity while maintaining unique characteristics .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental settings:
- In Vitro Studies : Inhibition assays demonstrated that this compound effectively reduces the activity of ENTs, leading to increased intracellular levels of nucleotides and altered cell signaling pathways.
- Animal Models : Preliminary animal studies have shown that administration of this compound leads to significant tumor suppression in xenograft models, suggesting its potential as an anticancer agent.
- Comparative Analysis : When compared to other piperazine derivatives, this compound exhibited superior efficacy in modulating adenosine levels and showed enhanced pharmacokinetic profiles due to its fluorinated structure .
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c24-17-3-1-16(2-4-17)14-30-22-15-31-21(13-20(22)28)23(29)27-11-9-26(10-12-27)19-7-5-18(25)6-8-19/h1-8,13,15H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPAKBAZQLWXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













